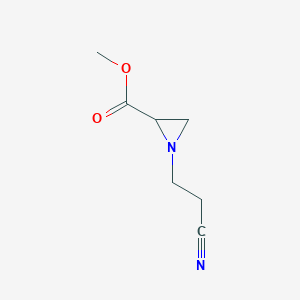![molecular formula C8H5N3O B11917933 2h-Pyrazolo[3,4-g]benzoxazole CAS No. 42318-51-4](/img/structure/B11917933.png)
2h-Pyrazolo[3,4-g]benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrazolo[3,4-g]benzoxazole is a heterocyclic compound that features a fused ring system combining a pyrazole and a benzoxazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrazolo[3,4-g]benzoxazole typically involves the condensation of 2-aminophenol with various aldehydes under specific conditions. One common method includes the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions, yielding the desired product in good yields . Another approach involves the use of titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) as catalysts in the presence of aqueous hydrogen peroxide and ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis apply. These methods often involve scalable catalytic processes and eco-friendly reaction conditions to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyrazolo[3,4-g]benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various electrophiles or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Aplicaciones Científicas De Investigación
2H-Pyrazolo[3,4-g]benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activities and as a scaffold for drug development.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 2H-Pyrazolo[3,4-g]benzoxazole involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π stacking interactions with biological molecules, leading to its biological activities. For instance, its antifungal activity is comparable to standard drugs like voriconazole . The exact pathways and molecular targets can vary depending on the specific biological activity being investigated .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar biological activities.
Pyrazolo[3,4-d]thiazole: Known for its anticancer properties.
Benzoxazole derivatives: Exhibit a wide range of biological activities, including antimicrobial and anticancer effects
Uniqueness
2H-Pyrazolo[3,4-g]benzoxazole is unique due to its fused ring system, which combines the properties of both pyrazole and benzoxazole. This structural feature allows it to interact with a variety of biological targets, making it a versatile compound in medicinal chemistry .
Propiedades
Número CAS |
42318-51-4 |
|---|---|
Fórmula molecular |
C8H5N3O |
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
2H-pyrazolo[3,4-g][1,3]benzoxazole |
InChI |
InChI=1S/C8H5N3O/c1-2-7-8(12-4-9-7)5-3-10-11-6(1)5/h1-3H,4H2 |
Clave InChI |
ICWYFBOMDJSELM-UHFFFAOYSA-N |
SMILES canónico |
C1N=C2C=CC3=NN=CC3=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Imidazo[1,2-a]pyridin-8-yl)ethanone](/img/structure/B11917862.png)
![3-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11917867.png)



![2-Methylimidazo[1,2-a]pyridine-3,8-diol](/img/structure/B11917888.png)







